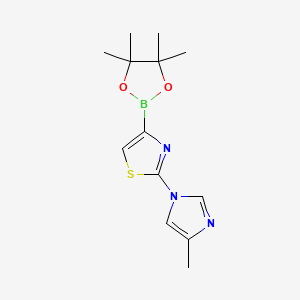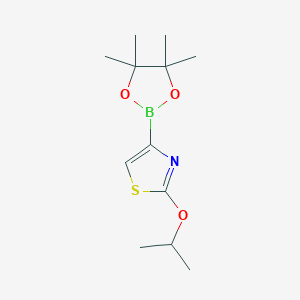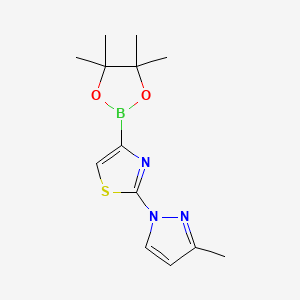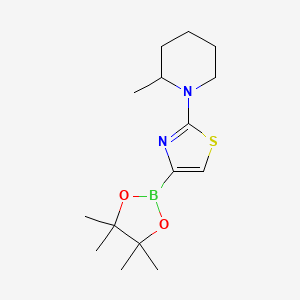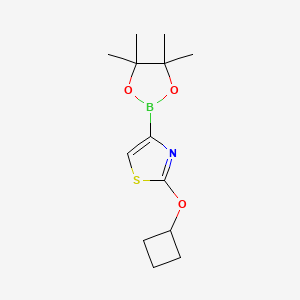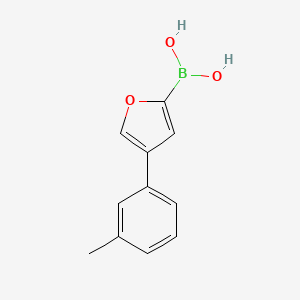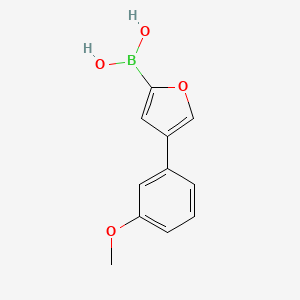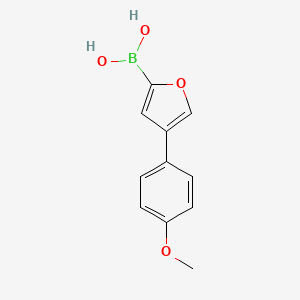
4-(4-Methoxyphenyl)furan-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)furan-2-boronic acid is an organic compound that belongs to the class of boronic acids. It features a furan ring and a methoxy group attached to the phenyl ring. Boronic acids are known for their unique reactivity with diols, amino alcohols, and other molecules containing hydroxyl or amine groups . This compound has a molecular formula of C11H11BO4 and a molecular weight of 218.02 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)furan-2-boronic acid can be synthesized via the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of 4-bromo-2-methoxyphenylfurane with phenylboronic acid in the presence of a palladium catalyst. The reaction typically proceeds in aprotic solvents such as DMF or toluene under mild conditions. The product can be purified by column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Suzuki-Miyaura coupling reaction. This process is favored due to its efficiency and the mild reaction conditions required .
化学反应分析
Types of Reactions: 4-(4-Methoxyphenyl)furan-2-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction is widely used for forming carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts, phenylboronic acid, 4-bromo-2-methoxyphenylfurane.
Conditions: Aprotic solvents (e.g., DMF, toluene), mild temperatures.
Major Products: The major product of the Suzuki-Miyaura reaction involving this compound is typically a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
科学研究应用
4-(4-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 4-(4-Methoxyphenyl)furan-2-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds through a series of steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
相似化合物的比较
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: 4-(4-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and the types of products formed in reactions. Compared to other boronic acids, it offers distinct advantages in terms of forming specific biaryl compounds and its potential biological activities .
属性
IUPAC Name |
[4-(4-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTRRKZHFANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
